1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol involves several steps. One common synthetic route includes the reaction of 3-aminotetrahydrofuran with 1,3-difluoropropan-2-ol under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol can be compared with similar compounds such as:
1-Fluoro-3-aminopropan-2-ol: This compound lacks the oxolan ring, making it less sterically hindered and potentially more reactive in certain reactions.
3-Aminotetrahydrofuran: This compound lacks the fluorine atom, which can significantly alter its reactivity and interaction with other molecules.
1,3-Difluoropropan-2-ol: This compound has two fluorine atoms, which can lead to different chemical properties and reactivity compared to this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H14FNO2 |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
1-fluoro-3-(oxolan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H14FNO2/c8-3-7(10)4-9-6-1-2-11-5-6/h6-7,9-10H,1-5H2 |
InChI Key |
SUEDPCPEJPRKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NCC(CF)O |
Origin of Product |
United States |
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